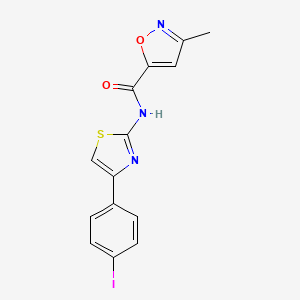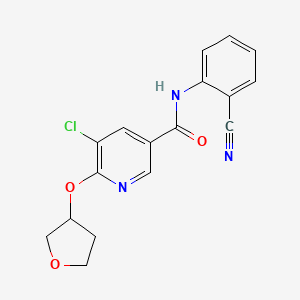
5-chloro-N-(2-cyanophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-cyanophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which plays a crucial role in B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies.
科学的研究の応用
Herbicidal Activity
A study by Chen Yu et al. (2021) explored the synthesis of N-(arylmethoxy)-2-chloronicotinamides, related to nicotinic acid, for potential herbicidal applications. They found that some compounds in this class exhibited significant herbicidal activity against certain plant species, suggesting a possible use in agriculture.
Antimicrobial Activity
Patel and Shaikh (2010) investigated 4-Thiazolidinones of Nicotinic Acid and their biological activity. They found that these compounds showed antimicrobial activity against various bacterial and fungal species, indicating their potential as antimicrobial agents.
Molecular Structure Studies
De Souza et al. (2005) conducted a study on Supramolecular Structures of Isomeric 2-Chloro-N-(Nitrophenyl)Nicotinamides, providing insights into the molecular structures of similar nicotinamides. Understanding these structures can be vital for the development of new pharmaceuticals and materials.
Antiprotozoal Activity
A study by Ismail et al. (2003) on Synthesis and Antiprotozoal Activity of Aza-Analogues of Furamidine revealed the potential of certain nicotinamide analogs in treating protozoal infections, suggesting their use in developing new antiprotozoal drugs.
Antibacterial Activity
Research by Oroujzadeh et al. (2017) on Carbacylamidophosphates Containing Nicotinamide demonstrated the antibacterial effectiveness of these compounds. Their study indicates the potential use of such compounds in creating new antibacterial treatments.
特性
IUPAC Name |
5-chloro-N-(2-cyanophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-14-7-12(9-20-17(14)24-13-5-6-23-10-13)16(22)21-15-4-2-1-3-11(15)8-19/h1-4,7,9,13H,5-6,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJKBXMKJPWKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC=C3C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-cyanophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

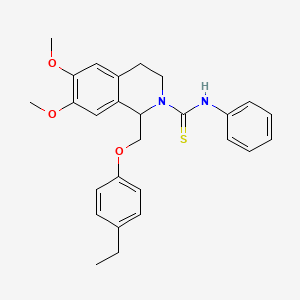
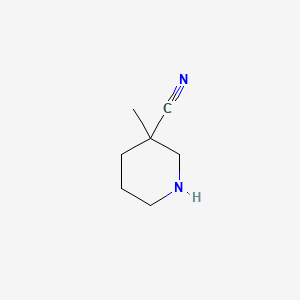

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2925273.png)

![N-(2-chloro-6-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2925276.png)


![[4-(Propylthio)phenyl]amine hydrochloride](/img/structure/B2925286.png)

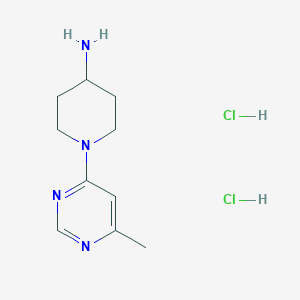

![9-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2925291.png)
